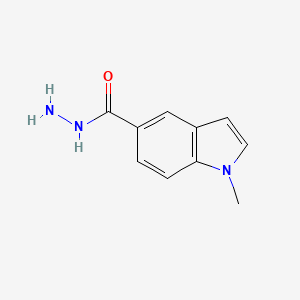
1-methyl-1H-indole-5-carboxylic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylindole-5-carbohydrazide is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities
Méthodes De Préparation
The synthesis of 1-methylindole-5-carbohydrazide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For 1-methylindole-5-carbohydrazide, the starting materials include 1-methylindole and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as methanesulfonic acid, to yield the desired product .
Analyse Des Réactions Chimiques
1-methylindole-5-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles. Major products formed from these reactions include substituted indole derivatives and hydrazones .
Applications De Recherche Scientifique
1-methylindole-5-carbohydrazide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives. In biology, it has been studied for its potential antiviral, anticancer, and antimicrobial activities . In medicine, indole derivatives, including 1-methylindole-5-carbohydrazide, are being explored for their therapeutic potential in treating various diseases . Additionally, the compound has applications in the pharmaceutical industry as a precursor for drug development .
Mécanisme D'action
The mechanism of action of 1-methylindole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved in the action of 1-methylindole-5-carbohydrazide are still under investigation, but it is believed to exert its effects through interactions with enzymes and receptors involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
1-methylindole-5-carbohydrazide can be compared with other indole derivatives, such as 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide and 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide . These compounds share similar structural features but differ in their substituents, which can influence their biological activities and applications.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-methylindole-5-carbohydrazide |
InChI |
InChI=1S/C10H11N3O/c1-13-5-4-7-6-8(10(14)12-11)2-3-9(7)13/h2-6H,11H2,1H3,(H,12,14) |
Clé InChI |
OTMMQGJSWPDRBB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)








![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)

![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)

